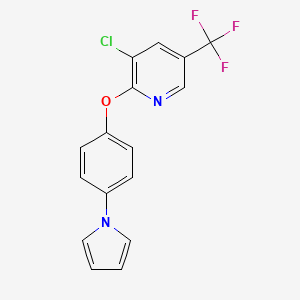

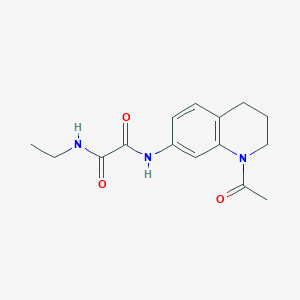

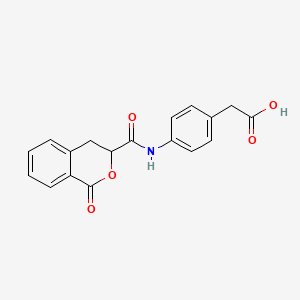

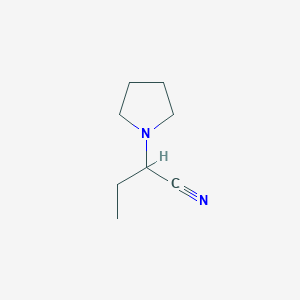

![molecular formula C20H18ClN3O3 B2858283 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone CAS No. 941998-02-3](/img/structure/B2858283.png)

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

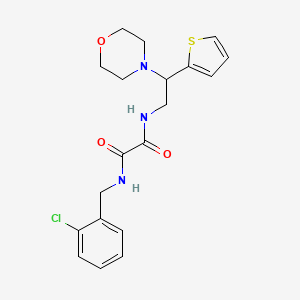

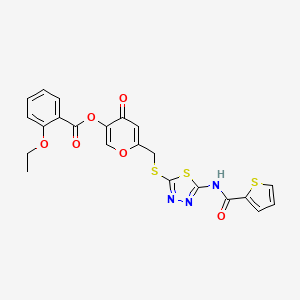

The compound “4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom and two nitrogen atoms . Oxadiazole derivatives are known to exhibit a broad range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, a chlorophenyl group, an ethoxyphenyl group, and a pyrrolidinone group . The exact spatial arrangement of these groups would depend on the specific synthetic pathway used and the stereochemistry of the starting materials.Chemical Reactions Analysis

Oxadiazole derivatives are known to participate in a variety of chemical reactions, often serving as key intermediates in the synthesis of more complex molecules . The specific reactions that this compound would undergo would depend on the reaction conditions and the presence of other reactive species.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its stability and reactivity . The chlorophenyl and ethoxyphenyl groups could influence its solubility and binding interactions with other molecules.Wissenschaftliche Forschungsanwendungen

Medicine

Compounds with a 1,2,4-oxadiazole structure have been successfully used in the treatment of various diseases in humans . They exhibit a broad spectrum of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . For example, the presence of 3,4-dimethoxyphenyl, 4-chlorophenyl or the 5-position substitution of the oxadiazole ring improves the anti-inflammatory activity .

Agriculture

1,2,4-Oxadiazole derivatives also play an important role in modern agriculture . They can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This makes them valuable in the fight against diseases affecting plants.

Antifungal Activity

Some 1,2,4-oxadiazole derivatives have shown moderate anti-fungal activity against Rhizoctonia solani , a fungus that poses a significant threat to global agriculture.

Nematocidal Activity

These compounds have also demonstrated moderate nematocidal activity against Meloidogyne incognita , a species of root-knot nematode that is a major agricultural pest.

Antibacterial Activity

Several 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes bacterial leaf blight in rice . Some compounds have also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), which causes bacterial leaf streak in rice .

Potential for New Drug Development

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This makes it a promising pharmacophore for the creation of novel drug molecules .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been synthesized as anti-infective agents, suggesting potential targets could be various infectious agents .

Mode of Action

The 1,2,4-oxadiazole moiety is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound could interact with its targets through hydrogen bonding, potentially altering the function of the target molecules.

Biochemical Pathways

Given the anti-infective activity of similar 1,2,4-oxadiazole compounds, it’s plausible that the compound could interfere with the biochemical pathways of infectious agents, leading to their inhibition .

Result of Action

Based on the anti-infective activity of similar 1,2,4-oxadiazole compounds, it can be hypothesized that the compound could lead to the inhibition or death of infectious agents, thereby alleviating infection .

Eigenschaften

IUPAC Name |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3/c1-2-26-17-9-7-16(8-10-17)24-12-14(11-18(24)25)20-22-19(23-27-20)13-3-5-15(21)6-4-13/h3-10,14H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGJRKQKBLKOOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(furan-2-ylmethyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2858201.png)

![N-Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide](/img/structure/B2858202.png)

![3-[(4-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2858206.png)

![2-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2858209.png)

![6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2858222.png)